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molecular formula C14H13NO3 B3097980 Ethyl 2-(2-phenylethenyl)-1,3-oxazole-4-carboxylate CAS No. 132629-37-9

Ethyl 2-(2-phenylethenyl)-1,3-oxazole-4-carboxylate

Cat. No. B3097980
M. Wt: 243.26 g/mol
InChI Key: LKUGERMRWPZXRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08288419B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a suspension of 3-phenyl-acrylamide (10.31 g, 67.95 mmol) and NaHCO3 (28.47 g, 339.73 mmol) in THF (260 mL) was treated with 3-bromo-2-oxo-propionic acid ethyl ester (13.04 mL, 88.33 mmol) and the reaction mixture was heated at reflux for 15 h. 3-Bromo-2-oxo-propionic acid ethyl ester (13.04 mL, 88.33 mmol) was added again and the reaction mixture was stirred at reflux for 15 h. The reaction mixture was then filtered over celite and the solvents were evaporated under reduced pressure. The residue was dissolved in THF (30 mL) and treated at 0° C., dropwise, with trifluoroacetic anhydride (30.0 mL, 215.83 mmol). The reaction mixture was then stirred at rt overnight. Sat. aq. Na2CO3 was added and the mixture was extracted with EA (3×150 mL), dried over MgSO4, filtered, and the solvent was removed under reduced pressure. Purification of the residue by FC (1:9 EA-Hept) gave the title compound as a yellow solid. TLC: rf (1:9 EA-Hept)=0.1. LC-MS-conditions 02: tR=1.01 min; [M+H]+=244.48.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.31 g
Type
reactant
Reaction Step Two
Quantity
28.47 g
Type
reactant
Reaction Step Two
Name
Quantity
260 mL
Type
solvent
Reaction Step Two
Quantity
13.04 mL
Type
reactant
Reaction Step Three
Quantity
13.04 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
N#N.[C:3]1([CH:9]=[CH:10][C:11]([NH2:13])=[O:12])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C([O-])(O)=O.[Na+].[CH2:19]([O:21][C:22](=[O:27])[C:23](=O)[CH2:24]Br)[CH3:20].FC(F)(F)C(OC(=O)C(F)(F)F)=O.C([O-])([O-])=O.[Na+].[Na+]>C1COCC1>[CH2:19]([O:21][C:22]([C:23]1[N:13]=[C:11]([CH:10]=[CH:9][C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)[O:12][CH:24]=1)=[O:27])[CH3:20] |f:2.3,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
10.31 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=CC(=O)N
Name
Quantity
28.47 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
260 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
13.04 mL
Type
reactant
Smiles
C(C)OC(C(CBr)=O)=O
Step Four
Name
Quantity
13.04 mL
Type
reactant
Smiles
C(C)OC(C(CBr)=O)=O
Step Five
Name
Quantity
30 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 15 h
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 15 h
Duration
15 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered over celite
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in THF (30 mL)
ADDITION
Type
ADDITION
Details
treated at 0° C.
STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred at rt overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EA (3×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the residue by FC (1:9 EA-Hept)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1N=C(OC1)C=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08288419B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a suspension of 3-phenyl-acrylamide (10.31 g, 67.95 mmol) and NaHCO3 (28.47 g, 339.73 mmol) in THF (260 mL) was treated with 3-bromo-2-oxo-propionic acid ethyl ester (13.04 mL, 88.33 mmol) and the reaction mixture was heated at reflux for 15 h. 3-Bromo-2-oxo-propionic acid ethyl ester (13.04 mL, 88.33 mmol) was added again and the reaction mixture was stirred at reflux for 15 h. The reaction mixture was then filtered over celite and the solvents were evaporated under reduced pressure. The residue was dissolved in THF (30 mL) and treated at 0° C., dropwise, with trifluoroacetic anhydride (30.0 mL, 215.83 mmol). The reaction mixture was then stirred at rt overnight. Sat. aq. Na2CO3 was added and the mixture was extracted with EA (3×150 mL), dried over MgSO4, filtered, and the solvent was removed under reduced pressure. Purification of the residue by FC (1:9 EA-Hept) gave the title compound as a yellow solid. TLC: rf (1:9 EA-Hept)=0.1. LC-MS-conditions 02: tR=1.01 min; [M+H]+=244.48.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.31 g
Type
reactant
Reaction Step Two
Quantity
28.47 g
Type
reactant
Reaction Step Two
Name
Quantity
260 mL
Type
solvent
Reaction Step Two
Quantity
13.04 mL
Type
reactant
Reaction Step Three
Quantity
13.04 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
N#N.[C:3]1([CH:9]=[CH:10][C:11]([NH2:13])=[O:12])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C([O-])(O)=O.[Na+].[CH2:19]([O:21][C:22](=[O:27])[C:23](=O)[CH2:24]Br)[CH3:20].FC(F)(F)C(OC(=O)C(F)(F)F)=O.C([O-])([O-])=O.[Na+].[Na+]>C1COCC1>[CH2:19]([O:21][C:22]([C:23]1[N:13]=[C:11]([CH:10]=[CH:9][C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)[O:12][CH:24]=1)=[O:27])[CH3:20] |f:2.3,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
10.31 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=CC(=O)N
Name
Quantity
28.47 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
260 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
13.04 mL
Type
reactant
Smiles
C(C)OC(C(CBr)=O)=O
Step Four
Name
Quantity
13.04 mL
Type
reactant
Smiles
C(C)OC(C(CBr)=O)=O
Step Five
Name
Quantity
30 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 15 h
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 15 h
Duration
15 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered over celite
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in THF (30 mL)
ADDITION
Type
ADDITION
Details
treated at 0° C.
STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred at rt overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EA (3×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the residue by FC (1:9 EA-Hept)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1N=C(OC1)C=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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